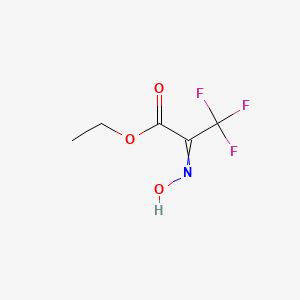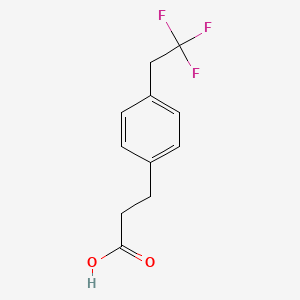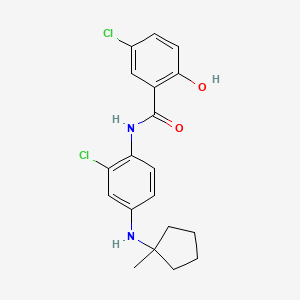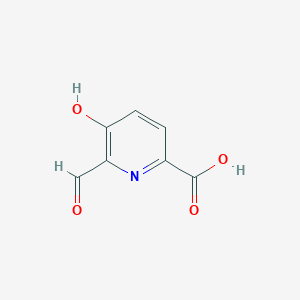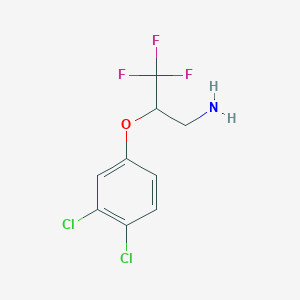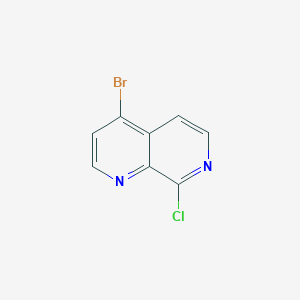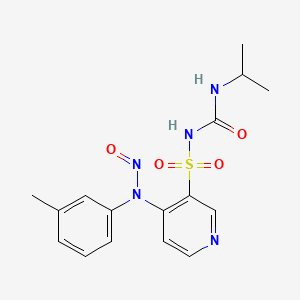
Fmoc-4-phenyl-3-methyl-L-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-4-phenyl-3-methyl-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. The compound also features a phenyl group and a methyl group attached to the phenylalanine backbone, which can influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-phenyl-3-methyl-L-phenylalanine typically involves the protection of the amino group of phenylalanine with the Fmoc groupThe reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and reagents like Fmoc chloride for the protection step .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. These methods often involve automated peptide synthesizers that can efficiently handle the protection and coupling steps. The use of high-purity reagents and solvents is crucial to ensure the quality and consistency of the final product.
化学反应分析
Types of Reactions
Fmoc-4-phenyl-3-methyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The phenyl and methyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The Fmoc group can be removed or substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and bases like piperidine for the removal of the Fmoc group .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
科学研究应用
Chemistry
In chemistry, Fmoc-4-phenyl-3-methyl-L-phenylalanine is used as a building block in the synthesis of peptides and peptidomimetics. Its unique structure allows for the creation of peptides with specific properties and functions .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It can be incorporated into peptides that mimic natural substrates or inhibitors, providing insights into the mechanisms of biological processes .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Peptides containing this compound can be designed to target specific receptors or enzymes, offering new avenues for drug development .
Industry
In the industrial sector, this compound is used in the production of biofunctional materials, such as hydrogels and nanostructures. These materials have applications in drug delivery, tissue engineering, and regenerative medicine .
作用机制
The mechanism of action of Fmoc-4-phenyl-3-methyl-L-phenylalanine involves its ability to interact with specific molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can influence the folding and stability of peptides and proteins, affecting their biological activity. The Fmoc group also plays a role in protecting the amino group during synthesis, allowing for selective reactions at other sites .
相似化合物的比较
Similar Compounds
Fmoc-phenylalanine: Lacks the additional phenyl and methyl groups, making it less hydrophobic and less bulky.
Fmoc-4-methyl-L-phenylalanine: Contains a methyl group but lacks the additional phenyl group, resulting in different steric and electronic properties
Uniqueness
Fmoc-4-phenyl-3-methyl-L-phenylalanine is unique due to the presence of both phenyl and methyl groups, which enhance its hydrophobicity and steric bulk. These features can influence the self-assembly and stability of peptides containing this compound, making it valuable for the design of biofunctional materials and therapeutic peptides .
属性
分子式 |
C31H27NO4 |
|---|---|
分子量 |
477.5 g/mol |
IUPAC 名称 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methyl-4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C31H27NO4/c1-20-17-21(15-16-23(20)22-9-3-2-4-10-22)18-29(30(33)34)32-31(35)36-19-28-26-13-7-5-11-24(26)25-12-6-8-14-27(25)28/h2-17,28-29H,18-19H2,1H3,(H,32,35)(H,33,34)/t29-/m0/s1 |
InChI 键 |
LNZULTSYTDNSBW-LJAQVGFWSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 |
规范 SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


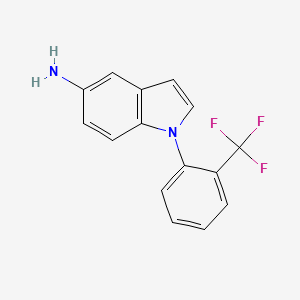
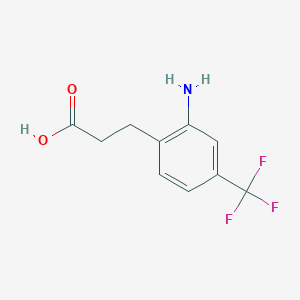
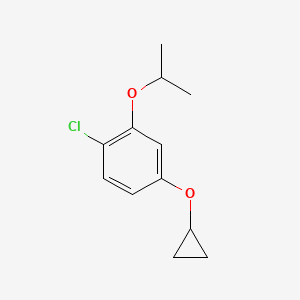
![2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B14854220.png)

